molecular formula C11H10O3S B13546111 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid

Cat. No.: B13546111
M. Wt: 222.26 g/mol
InChI Key: HELXTFMYJHKGIB-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid ( 66386-17-2) is a chiral hydroxy acid featuring a benzothiophene moiety. This compound is of significant interest in organic and medicinal chemistry as a versatile building block for the synthesis of more complex, biologically active molecules . Compounds with similar structures, particularly 3-heteroaryl-3-hydroxypropanoic acids and their derivatives, are recognized as synthetically important and highly functionalized chiral synthons . They serve as precursors in the enantioselective synthesis of various pharmaceuticals, including anticancer agents, antidepressants, and anticholesterolic drugs (e.g., statins) . The presence of both a carboxylic acid and a hydroxyl group on the propanoic chain allows for further chemical modifications, making it a valuable intermediate for creating diverse compound libraries for drug discovery and development. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H10O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,12H,5H2,(H,13,14)

InChI Key

HELXTFMYJHKGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reactions: The synthesis of thiophene derivatives often involves condensation reactions. Notable methods include

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research in the field of thiophene derivatives continues to evolve.

Chemical Reactions Analysis

    Reactivity: 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid can participate in various reactions

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidations might involve oxidizing agents like potassium permanganate (KMnO), while reductions could use reducing agents like sodium borohydride (NaBH).

    Major Products: These reactions can yield diverse products, including derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Thiophene derivatives find applications in material science, organic semiconductors, and organic light-emitting diodes (OLEDs).

    Biology and Medicine: Some thiophene-based compounds exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

    Industry: Thiophene derivatives serve as corrosion inhibitors in industrial chemistry.

Mechanism of Action

  • The precise mechanism by which 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Features Reference
3-(Benzo[b]thiophen-3-yl)-D-alanine C₁₁H₁₁NO₂S -NH₂ (amino group) at C2 - Used in peptide synthesis; sulfur analog of tryptophan.
- Chiral center influences binding to biological targets.
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid C₁₁H₁₀ClNO₂S -Cl at benzo[b]thiophene C5
-NH₂ at C2
- Chlorine enhances lipophilicity and potential membrane permeability.
- Tech-grade purity (97%) suggests industrial relevance.
(E)-3-(Benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₇H₁₂O₂S - Chalcone backbone
- Keto and hydroxyl groups
- Exhibits weak intermolecular C–H···O interactions.
- Potential for photophysical applications.
3-Benzoylpropionic Acid C₁₀H₁₀O₃ - Benzoyl group at C3 - Higher lipophilicity than hydroxypropanoic acid derivatives.
- Purity >98% (GC), used as a reagent.

Physicochemical Properties

  • Solubility: The hydroxypropanoic acid moiety in the target compound likely enhances aqueous solubility compared to non-polar analogs like 3-benzoylpropionic acid . However, the benzo[b]thiophene core may reduce solubility relative to purely aliphatic carboxylic acids.
  • Acidity: The α-hydroxy group increases acidity (pKa ~3–4) compared to non-hydroxylated analogs (e.g., 3-benzoylpropionic acid, pKa ~4.5) .
  • Hydrogen Bonding : The hydroxy and carboxylic acid groups enable strong intermolecular interactions, similar to chalcone derivatives in , which exhibit C–H···O and hydrogen bonding .

Challenges and Opportunities

  • Stability : The hydroxy group may confer sensitivity to oxidation, necessitating protective strategies during synthesis (e.g., trimethylsilyl protection, as in ) .
  • Drug Likeness : Compared to 3-benzoylpropionic acid, the target compound’s polar groups may improve bioavailability but reduce blood-brain barrier penetration .

Data Tables

Table 1: Key Physicochemical Parameters

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 238.27 g/mol 1.8 2 (OH, COOH) 4
3-Benzoylpropionic acid 178.19 g/mol 2.3 1 (COOH) 3
H-β-(3-Benzothienyl)-Ala-OH 221.28 g/mol 1.5 2 (NH₂, COOH) 3

Biological Activity

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety attached to a hydroxypropanoic acid framework, which is crucial for its biological activity. The structure can be represented as follows:

C11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

CompoundCell LineInhibition (%) at 10 μM
Compound AMDA-MB-23145%
Compound BHT-2930%
This compoundMCF-723%

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, potentially targeting pathways like RhoA/ROCK signaling .

Antimicrobial Activity

The antimicrobial efficacy of similar carboxylic acid derivatives has been documented, showing activity against various bacterial strains. The following table summarizes the antimicrobial activities observed:

MicroorganismInhibition Zone (mm)MIC (μg/mL)
Bacillus subtilis1525
Staphylococcus aureus1250
Escherichia coli10100

These results indicate that the compound exhibits moderate antibacterial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of benzo[b]thiophene derivatives has also been explored. In vivo studies using models of paw edema demonstrated that compounds related to this compound significantly reduced inflammation markers.

Treatment GroupEdema Reduction (%)
Control-
Compound C50%
Compound D40%

This suggests that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of benzo[b]thiophene derivatives:

  • Study on MDA-MB-231 Cells : A derivative was shown to inhibit proliferation by inducing apoptosis through the activation of caspase pathways.
  • In Vivo Anti-inflammatory Model : A study demonstrated significant reduction in paw swelling in rats treated with the compound, confirming its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via Claisen-Schmidt condensation. For example, derivatives like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one are prepared by reacting 1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes in methanol using KOH as a base. The reaction is stirred for 24 hours, followed by solvent removal, extraction with CH₂Cl₂, and purification via silica gel column chromatography . Yield optimization requires careful control of substituent electronic effects (e.g., electron-withdrawing groups on benzaldehyde improve reactivity).

Q. How can structural characterization of this compound derivatives be rigorously validated?

  • Methodological Answer : Multi-modal analytical techniques are essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns.
  • HRMS : Validate molecular formulas (e.g., C₂₆H₂₂FO₄S with m/z 449.1184 observed vs. 449.1223 calculated) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
    Discrepancies in spectral data may arise from tautomerism or residual solvents, necessitating repeated drying under vacuum.

Advanced Research Questions

Q. What crystallographic insights explain the conformational stability of benzo[b]thiophene-containing compounds?

  • Methodological Answer : X-ray diffraction reveals that benzo[b]thiophene rings exhibit near-planar geometries (RMSD ≤ 0.0084 Å). Dihedral angles between the benzo[b]thiophene and adjacent substituents (e.g., 23.91°–88.92° for methoxyphenyl groups) dictate steric interactions and hydrogen-bonding networks. For example, hydrogen-bonded chains parallel to the crystallographic axis stabilize (Z)-tetrazole analogs, with N–H···N interactions critical for lattice cohesion . Computational modeling (DFT) can predict these angles to guide synthetic design.

Q. How do substituent positions (e.g., methoxy, fluoro) on aryl groups influence biological or chemical reactivity?

  • Methodological Answer : Substituent effects are evaluated through comparative SAR studies:

  • Electron-donating groups (e.g., -OCH₃) : Enhance electron density on the aryl ring, increasing nucleophilic aromatic substitution reactivity.
  • Electron-withdrawing groups (e.g., -F, -Cl) : Improve metabolic stability but may reduce solubility. For instance, 4-fluorophenyl derivatives show higher crystallinity due to halogen bonding .
  • Ortho vs. para substitution : Ortho-substituted analogs exhibit steric hindrance, altering binding affinities in enzyme assays .

Q. What strategies resolve contradictions in spectroscopic data or synthetic yields for structurally similar analogs?

  • Methodological Answer : Contradictions often arise from:

  • Reaction conditions : Prolonged reaction times (>24 hours) may degrade acid-labile groups.
  • Purification artifacts : Silica gel interaction with polar hydroxyl groups can reduce yields; switching to reverse-phase HPLC improves recovery .
  • Tautomeric equilibria : Use deuterated solvents (DMSO-d₆) in NMR to stabilize enol-keto forms and clarify peak assignments .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound derivatives?

  • Answer :

  • Silica gel chromatography : Effective for non-polar derivatives (e.g., trimethoxy-substituted compounds) using hexane:EtOAc (3:1) gradients .
  • Recrystallization : Polar derivatives (e.g., hydroxyl-containing analogs) are recrystallized from ethanol/water mixtures to remove salts .
  • HPLC : Essential for separating diastereomers or regioisomers, with C18 columns and acetonitrile/water mobile phases .

Q. How can researchers design experiments to probe the acid-base behavior of the hydroxyl and carboxylic acid groups?

  • Answer :

  • Potentiometric titration : Determine pKa values (e.g., carboxylic acid pKa ~2.5–3.5, phenolic hydroxyl ~9.5–10.5) .
  • pH-dependent UV-Vis : Monitor shifts in λmax (e.g., 280 nm for deprotonated carboxylate) to assess ionization states .
  • Solid-state NMR : Characterize protonation states in crystalline phases, critical for formulation studies .

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